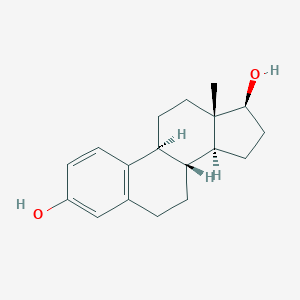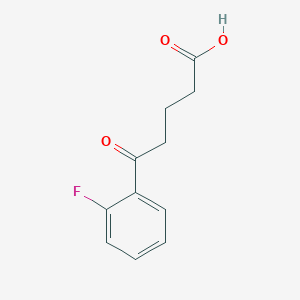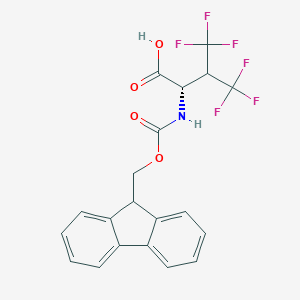
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a protective group for amines, and it can be removed under mildly basic conditions .
Molecular Structure Analysis
The compound has a chiral center at the 2-position of the butanoic acid part of the molecule, which is why it’s specified as (2S). This means that the compound has a non-superimposable mirror image .Chemical Reactions Analysis
In terms of reactivity, the Fmoc group can be removed under mildly basic conditions, which would yield a free amine. The carboxylic acid part of the molecule could react with bases to form a carboxylate, or with acylating agents to form esters .Physical And Chemical Properties Analysis
The compound likely has solid state at room temperature given the presence of the large, rigid fluorene group. It’s likely soluble in organic solvents, and possibly in water depending on the specific substituents .科学的研究の応用
Synthesis and Protection Applications
A Convenient Synthesis of Amino-thiazole Carboxylic Acid A study by Le and Goodnow (2004) described the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and N‐Fmoc‐thiourea. This synthesis yielded the compound in high yield, showcasing its potential in synthesis applications (Le & Goodnow, 2004).
Protective Group for Hydroxy-Groups in Synthesis Gioeli and Chattopadhyaya (1982) demonstrated the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group as a protective group for hydroxy-groups. This protection allows for the selective removal of the Fmoc group while preserving other base-labile protecting groups, providing a strategic tool in the synthesis of complex molecules (Gioeli & Chattopadhyaya, 1982).
Enantiomerically Pure Diaminobutyric Acids Schmidt et al. (1992) reported the synthesis of enantiomerically pure diaminobutyric acids with Fmoc protected α-amino groups. The compatibility of the protected groups in these compounds highlights their potential use in peptide synthesis and other areas where chiral purity is crucial (Schmidt et al., 1992).
Bioimaging and Photophysics
Integrin-Targeting Water-Soluble Fluorenyl Probe Morales et al. (2010) explored the linear and nonlinear photophysics of a water-soluble fluorene derivative. The probe showed promise in bioimaging, especially for integrin targeting, due to its distinct photophysical properties and high two-photon absorption (2PA) efficiency (Morales et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F6NO4/c21-19(22,23)16(20(24,25)26)15(17(28)29)27-18(30)31-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-16H,9H2,(H,27,30)(H,28,29)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSAOUGHTCAKTA-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(C(F)(F)F)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C(C(F)(F)F)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F6NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


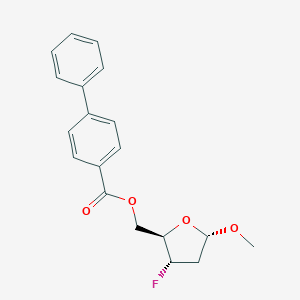
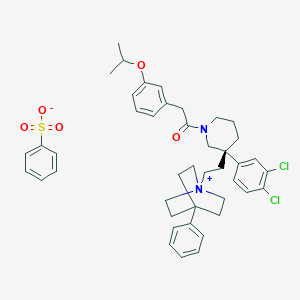
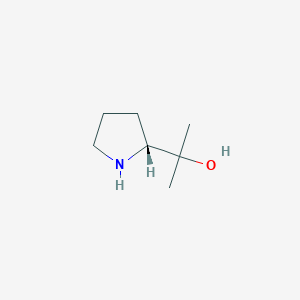
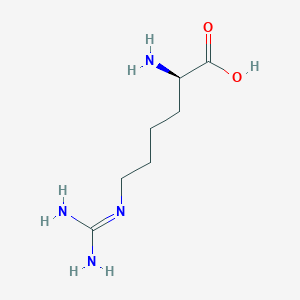
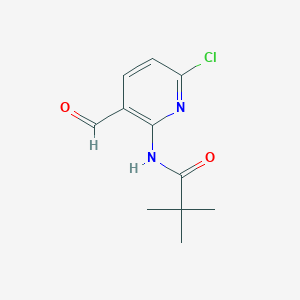
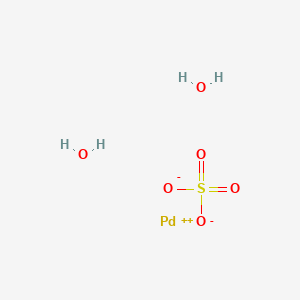
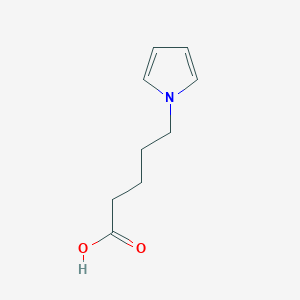

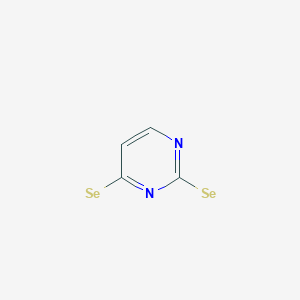
![(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B170430.png)
![2-[4-(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B170434.png)
